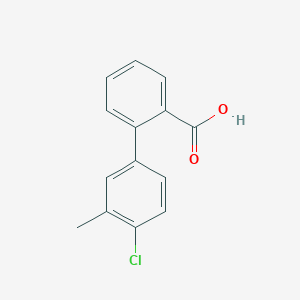
2-(2-Chloro-5-hydroxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-hydroxyphenyl)benzoic acid (2-CHPA) is an organic compound with a molecular formula of C8H6ClO3. It is a white crystalline solid with a melting point of 149-150°C and a boiling point of 360°C. 2-CHPA is used in the synthesis of various compounds and materials, including pharmaceuticals, dyes, and polymers. It is also used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Applications De Recherche Scientifique
2-(2-Chloro-5-hydroxyphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. It is also used as an intermediate in organic synthesis and as a reagent in analytical chemistry. In addition, 2-(2-Chloro-5-hydroxyphenyl)benzoic acid, 95% is used in the synthesis of proteins and peptides, as well as in the study of enzyme kinetics and enzyme inhibition.
Mécanisme D'action
2-(2-Chloro-5-hydroxyphenyl)benzoic acid, 95% is an inhibitor of the enzyme cyclooxygenase (COX). The mechanism of action of 2-(2-Chloro-5-hydroxyphenyl)benzoic acid, 95% is believed to involve the inhibition of the production of prostaglandins, which are hormones involved in inflammation and pain. In addition, 2-(2-Chloro-5-hydroxyphenyl)benzoic acid, 95% has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure.
Biochemical and Physiological Effects
2-(2-Chloro-5-hydroxyphenyl)benzoic acid, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have antithrombotic and antiplatelet effects, as well as to inhibit the production of pro-inflammatory cytokines. In addition, 2-(2-Chloro-5-hydroxyphenyl)benzoic acid, 95% has been shown to have antioxidant and cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(2-Chloro-5-hydroxyphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is relatively stable, and its synthesis is relatively simple. In addition, 2-(2-Chloro-5-hydroxyphenyl)benzoic acid, 95% is relatively inexpensive and is widely available. The main limitation of 2-(2-Chloro-5-hydroxyphenyl)benzoic acid, 95% is that it is not water-soluble, which can make it difficult to use in certain experiments.
Orientations Futures
Future research on 2-(2-Chloro-5-hydroxyphenyl)benzoic acid, 95% could focus on its potential applications in medicine. Studies could be conducted to investigate its efficacy in the treatment of various diseases, such as arthritis and cancer. In addition, further research could be conducted to explore the mechanism of action of 2-(2-Chloro-5-hydroxyphenyl)benzoic acid, 95% and its potential interactions with other drugs. Finally, studies could be conducted to investigate the potential toxicological effects of 2-(2-Chloro-5-hydroxyphenyl)benzoic acid, 95% and its metabolites.
Méthodes De Synthèse
2-(2-Chloro-5-hydroxyphenyl)benzoic acid, 95% can be synthesized from the reaction of 2-chloro-5-hydroxybenzoic acid with a base. The reaction is carried out in an aqueous solution of sodium hydroxide, and the product is isolated by filtration. The yield of the reaction is typically in the range of 65-75%.
Propriétés
IUPAC Name |
2-(2-chloro-5-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-12-6-5-8(15)7-11(12)9-3-1-2-4-10(9)13(16)17/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJKTPIARRJMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683306 |
Source


|
| Record name | 2'-Chloro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261927-99-4 |
Source


|
| Record name | 2'-Chloro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369409.png)


![4-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369428.png)
